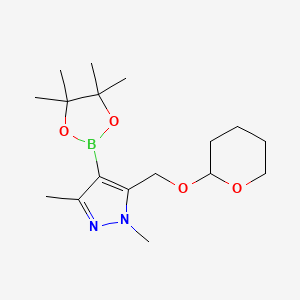
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers.
Attachment of the Dioxaborolan Group: The dioxaborolan group can be introduced via a Suzuki coupling reaction, which involves the reaction of boronic acids with halogenated pyrazoles in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group.
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole: Lacks the dioxaborolan group.
Uniqueness
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both the tetrahydro-2H-pyran-2-yl and dioxaborolan groups, which may confer distinct chemical properties and reactivity.
Activité Biologique
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H32O4, with a molecular weight of approximately 348.23 g/mol. The structure features a pyrazole ring substituted with various functional groups that may contribute to its biological activity.
Chemical Structure:
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including anti-inflammatory, antibacterial, and anticancer properties. The specific biological activities of this compound are still under investigation but can be inferred from related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this compound often act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the pyrazole structure may allow for interaction with various receptors in the body, potentially modulating their activity.
- Antioxidant Activity : Many derivatives containing boron and oxygen functionalities demonstrate antioxidant properties which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antibacterial Activity : In vitro studies have shown that pyrazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated an IC50 value of approximately 2.6 μM against S. aureus .
- Anticancer Potential : Research into boron-containing compounds has indicated potential anticancer properties through mechanisms involving apoptosis induction in cancer cells. A study reported that similar compounds showed selective toxicity towards cancerous cells while sparing normal cells .
- Anti-inflammatory Effects : Compounds with structural similarities have been documented to reduce inflammation markers in animal models. For example, a study demonstrated that certain pyrazole derivatives significantly decreased cytokine levels in response to inflammatory stimuli .
Data Table: Biological Activities of Related Compounds
Propriétés
Formule moléculaire |
C17H29BN2O4 |
|---|---|
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
1,3-dimethyl-5-(oxan-2-yloxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C17H29BN2O4/c1-12-15(18-23-16(2,3)17(4,5)24-18)13(20(6)19-12)11-22-14-9-7-8-10-21-14/h14H,7-11H2,1-6H3 |
Clé InChI |
NUNCHZOVULVUFJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)COC3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















